molecular formula C13H17N3O2 B2900089 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea CAS No. 95356-60-8

1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea

Cat. No.: B2900089
CAS No.: 95356-60-8
M. Wt: 247.298
InChI Key: OYRHWZOYGOUXNC-UHFFFAOYSA-N
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Description

1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidinone ring, an ethyl linker, and a phenylurea moiety, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea typically involves the reaction of 2-(2-oxopyrrolidin-1-yl)ethylamine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylurea moiety, where nucleophiles such as amines or thiols can replace the urea group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-Oxopyrrolidin-1-yl)acetate: A structurally related compound with similar applications in research and industry.

    Pyrrolidine derivatives: A class of compounds that share the pyrrolidinone ring structure and exhibit diverse biological activities.

Uniqueness

1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea is unique due to its combination of the pyrrolidinone ring and phenylurea moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel therapeutic and industrial uses.

Properties

IUPAC Name

1-[2-(2-oxopyrrolidin-1-yl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-12-7-4-9-16(12)10-8-14-13(18)15-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYRHWZOYGOUXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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